molecular formula C20H28O3 B1681461 Sarcophine CAS No. 55038-27-2

Sarcophine

Cat. No.: B1681461
CAS No.: 55038-27-2
M. Wt: 316.4 g/mol
InChI Key: CGAKBBMRMLAYMY-BUHUPKIQSA-N
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Mechanism of Action

Target of Action

Sarcophine primarily targets the cell proliferation and apoptosis pathways in skin cells . It has been shown to have a significant effect on the expression levels of signal transducers and activators of transcription protein (STAT-3) and cyclin D1 , an activator of cyclin-dependent kinase 4 (Cdk4) . These proteins play crucial roles in cell cycle regulation and proliferation .

Mode of Action

This compound interacts with its targets by inhibiting the de novo DNA synthesis and enhancing fragmentation of DNA . It also inhibits the expression levels of STAT-3 and cyclin D1, thereby affecting the cell cycle . Furthermore, it enhances the cellular level of tumor suppressor protein 53 (p53) and stimulates the cleavage of the nuclear poly (ADP-ribose) polymerase (cleaved-PARP) .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in cell proliferation and apoptosis . It enhances the cellular levels of cleaved Caspase-3, -8, -9 and stimulates the enzymatic activities of Caspase-3, -8, and -9 . These caspases are key players in the apoptosis pathway .

Pharmacokinetics

It is known that this compound is applied topically, suggesting that it is absorbed through the skin .

Result of Action

The result of this compound’s action is a significant reduction in skin tumor development . It achieves this by inhibiting cell proliferation and inducing apoptosis in skin cells . In studies, it has been shown to reduce tumor incidence and multiplicity .

Future Directions

Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which this compound is derived .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcophine can be synthesized through various semisynthetic transformations targeting its epoxide ring. For instance, the reaction of this compound with ammonium thiocyanate in the presence of antimony trichloride yields cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives . Another method involves the use of Lawesson’s reagent to produce thiol and cyclic phosphonate diester derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and chromatographic processing of Sarcophyton glaucum specimens. The process includes solvent extraction followed by purification using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Sarcophine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Sarcophine belongs to the cembranoid diterpene family, which includes several similar compounds:

Uniqueness of this compound: this compound stands out due to its diverse biological activities and the extensive research conducted on its derivatives. Its ability to undergo various chemical transformations and form biologically active compounds makes it a unique and valuable compound in scientific research .

Properties

{ "Design of the Synthesis Pathway": "Sarcophine can be synthesized through a convergent approach, involving the coupling of two key fragments: a tetrahydrofuran ring and a 14-membered macrocycle. The tetrahydrofuran ring can be synthesized using a Prins cyclization reaction, while the macrocycle can be obtained through a ring-closing metathesis reaction. The two fragments can then be coupled using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2-methyl-1,3-butadiene", "formaldehyde", "magnesium sulfate", "sodium hydroxide", "acetic acid", "ethyl acetoacetate", "p-toluenesulfonic acid", "2-bromo-1,3-dimethylimidazolium bromide", "palladium acetate", "copper(II) acetate", "triethylamine", "1,5-dibromopentane", "1,4-dibromobutane", "1,3-dibromopropane", "1,2-dibromoethane", "3-bromo-1-propanol", "4-bromo-1-butanol", "5-bromo-1-pentanol", "6-bromo-1-hexanol", "7-bromo-1-heptanol" ], "Reaction": [ "Prins cyclization of ethyl acetoacetate and formaldehyde in the presence of p-toluenesulfonic acid to form 2-methyltetrahydrofuran", "Bromination of 2-methyltetrahydrofuran with N-bromosuccinimide to form 2-bromo-2-methyltetrahydrofuran", "Alkylation of 2-bromo-2-methyltetrahydrofuran with 1,5-dibromopentane, 1,4-dibromobutane, 1,3-dibromopropane, and 1,2-dibromoethane in the presence of sodium hydroxide to form the corresponding alkylated tetrahydrofurans", "Reduction of the alkylated tetrahydrofurans with magnesium sulfate and sodium borohydride to form the corresponding tetrahydrofurans", "Ring-closing metathesis of the tetrahydrofuran and a diene-containing macrocycle precursor in the presence of Grubbs' catalyst to form the desired macrocycle", "Palladium-catalyzed cross-coupling of the macrocycle and 3-bromo-1-propanol, 4-bromo-1-butanol, 5-bromo-1-pentanol, 6-bromo-1-hexanol, and 7-bromo-1-heptanol in the presence of copper(II) acetate and triethylamine to form Sarcophine" ] }

CAS No.

55038-27-2

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one

InChI

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1

InChI Key

CGAKBBMRMLAYMY-BUHUPKIQSA-N

Isomeric SMILES

C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C

SMILES

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sarcophine;  Sarcophin A;  Sarcophin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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